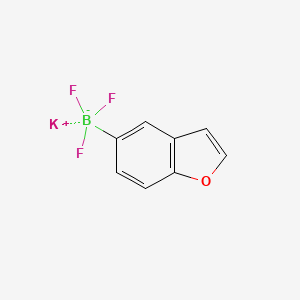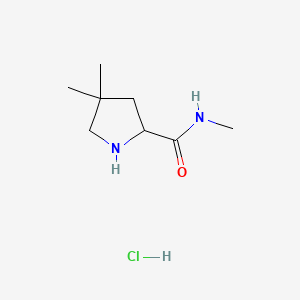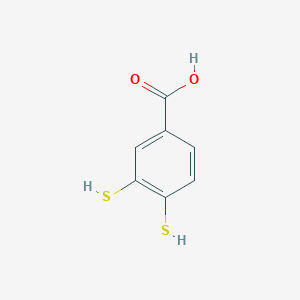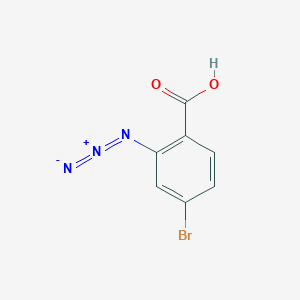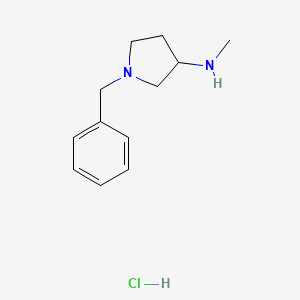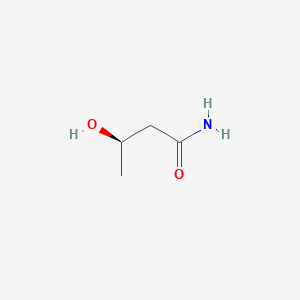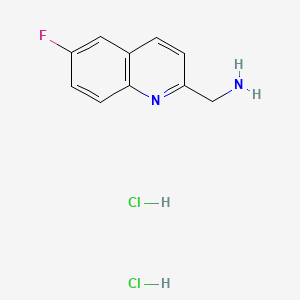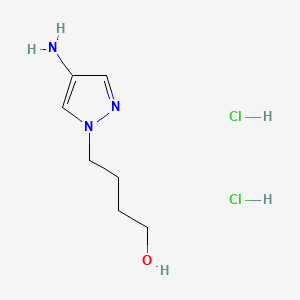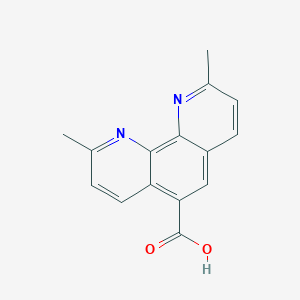
2,9-Dimethyl-1,10-phenanthroline-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,9-Dimethyl-1,10-phenanthroline-5-carboxylic acid is an organic compound belonging to the phenanthroline family. It is characterized by the presence of two methyl groups at the 2 and 9 positions, and a carboxylic acid group at the 5 position on the phenanthroline ring. This compound is known for its chelating properties and is widely used in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dimethyl-1,10-phenanthroline-5-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,9-dimethyl-1,10-phenanthroline.
Carboxylation: The aldehyde groups are then converted to carboxylic acid groups through a carboxylation reaction, often using reagents like carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2,9-Dimethyl-1,10-phenanthroline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo substitution reactions where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Selenium dioxide in 1,4-dioxane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the carboxylic acid to an acyl chloride, followed by reaction with nucleophiles.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Acyl chloride and subsequent substituted products.
Aplicaciones Científicas De Investigación
2,9-Dimethyl-1,10-phenanthroline-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Acts as a chelating agent in biochemical assays to study metal ion interactions.
Medicine: Investigated for its potential use in drug development due to its ability to bind metal ions.
Industry: Utilized in the development of sensors and catalysts for various industrial processes
Mecanismo De Acción
The mechanism of action of 2,9-Dimethyl-1,10-phenanthroline-5-carboxylic acid primarily involves its ability to chelate metal ions. The nitrogen atoms in the phenanthroline ring coordinate with metal ions, forming stable complexes. This chelation can inhibit the activity of metalloproteins by removing the metal ions required for their catalytic activity .
Comparación Con Compuestos Similares
Similar Compounds
2,9-Dimethyl-1,10-phenanthroline: Lacks the carboxylic acid group but shares similar chelating properties.
2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline: Contains additional phenyl groups, enhancing its hydrophobicity and binding affinity.
1,10-Phenanthroline: The parent compound without methyl or carboxylic acid groups, widely used as a chelating agent.
Uniqueness
2,9-Dimethyl-1,10-phenanthroline-5-carboxylic acid is unique due to the presence of both methyl and carboxylic acid groups, which enhance its solubility and reactivity compared to other phenanthroline derivatives. The carboxylic acid group also provides additional sites for chemical modification, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C15H12N2O2 |
|---|---|
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
2,9-dimethyl-1,10-phenanthroline-5-carboxylic acid |
InChI |
InChI=1S/C15H12N2O2/c1-8-3-5-10-7-12(15(18)19)11-6-4-9(2)17-14(11)13(10)16-8/h3-7H,1-2H3,(H,18,19) |
Clave InChI |
SDWCEVMJPFJVCG-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C3C(=C(C=C2C=C1)C(=O)O)C=CC(=N3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



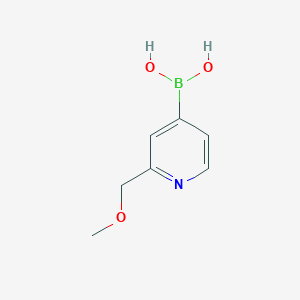
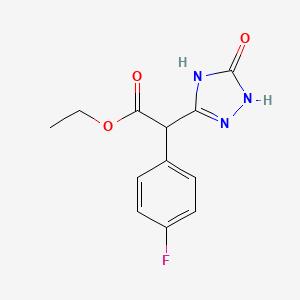
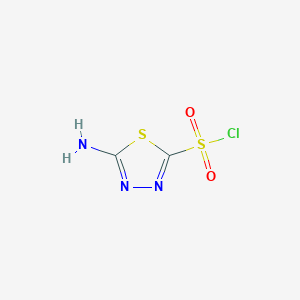
![Methyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate](/img/structure/B13467002.png)
![5-(tert-Butoxycarbonyl)-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole-2-carboxylic acid](/img/structure/B13467005.png)
